molecular formula C11H24N2O B3357282 6-(4-Methylpiperazin-1-yl)hexan-1-ol CAS No. 71851-55-3

6-(4-Methylpiperazin-1-yl)hexan-1-ol

Cat. No. B3357282
CAS RN: 71851-55-3
M. Wt: 200.32 g/mol
InChI Key: HSOCLOZTHJZAPA-UHFFFAOYSA-N
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Description

“6-(4-Methylpiperazin-1-yl)hexan-1-ol” is a chemical compound with the molecular formula C11H25N3 . It is related to other compounds such as “6-(4-Methylpiperazin-1-yl)-1,4-oxazepane hydrochloride” and "6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE" .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Methylpiperazin-1-yl)hexan-1-ol” such as its density, melting point, boiling point, etc., are not well-documented in the literature .

Future Directions

The future directions for research on “6-(4-Methylpiperazin-1-yl)hexan-1-ol” could include further studies on its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOCLOZTHJZAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623482
Record name 6-(4-Methylpiperazin-1-yl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)hexan-1-ol

CAS RN

71851-55-3
Record name 6-(4-Methylpiperazin-1-yl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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